

Erythropterin: A Technical Overview of its Chemical Structure, Properties, and Biosynthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erythropterin*

Cat. No.: *B12299411*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Erythropterin**, a pteridine pigment found in various biological systems. The document details its chemical structure, physicochemical properties, relevant experimental methodologies for its study, and its position within the broader pteridine biosynthetic pathway.

Chemical Structure and Identification

Erythropterin is a heterocyclic compound belonging to the pterin class, which is characterized by a pyrazine ring fused to a pyrimidine ring. The definitive structure of **Erythropterin** was established and later revised, with its systematic IUPAC name being (2Z)-3-(2-amino-4,6-dioxo-3,4,5,6-tetrahydropteridin-7-yl)-2-hydroxyprop-2-enoic acid.^[1] It is a crucial pigment responsible for the red, orange, and yellow coloration observed in the wings of butterflies and the integument of other insects, where it often serves as a component of warning coloration to deter predators.^{[1][2][3]}

Key Identifiers:

- IUPAC Name: (Z)-3-(2-amino-4,6-dioxo-3,5-dihydropteridin-7-yl)-2-hydroxyprop-2-enoic acid^[4]
- CAS Registry Number: 7449-03-8^{[1][2][3][4]}

- Molecular Formula: C₉H₇N₅O₅[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Canonical SMILES: C(=C(/C(=O)O)\O)\C1=NC2=C(C(=O)NC(=N2)N)NC1=O[\[4\]](#)
- InChIKey: UYTKWXRSYZSDKF-IWQZZHSRSA-N[\[1\]](#)[\[4\]](#)

Physicochemical and Quantitative Data

The key quantitative properties of **Erythropterin** are summarized in the table below. This data is essential for its detection, quantification, and for understanding its behavior in various experimental settings.

Property	Value	Source
Molecular Weight	265.18 g/mol	[1] [2] [4]
Appearance	Red microcrystals (as monohydrate)	[1] [2]
Percent Composition	C 40.76%, H 2.66%, N 26.41%, O 30.17%	[2]
Solubility	Soluble in DMSO	[3]
Absorption Maximum	450 nm (at pH 1.0, log ε 4.02)	[2]
Fluorescence	Orange fluorescence (from 254-365 nm)	[2]
XLogP3 (Computed)	-2.5	[4]
Polar Surface Area	166 Å ²	[4]
Purity (Commercial)	≥98%	[1]

Experimental Protocols

The study of **Erythropterin** involves its isolation from biological sources, chemical synthesis, and quantification. While the original isolation and synthesis were reported in the mid-20th century, modern analytical techniques are now predominantly used for its identification and quantification.

Isolation and Synthesis

- Classical Isolation: The first isolation of **Erythropterin** was reported by C. Schöpf and E. Becker in 1936 from the wings of butterflies.[2] The general principle of such classical methods involves the extraction of pigments from insect tissues using appropriate solvents, followed by purification steps like chromatography.
- Chemical Synthesis: A method for the chemical synthesis of **Erythropterin** was first described by M. Viscontini and H. Stierlin in 1963.[2] These early syntheses were crucial for confirming the revised chemical structure of the molecule.

Modern Identification and Quantification

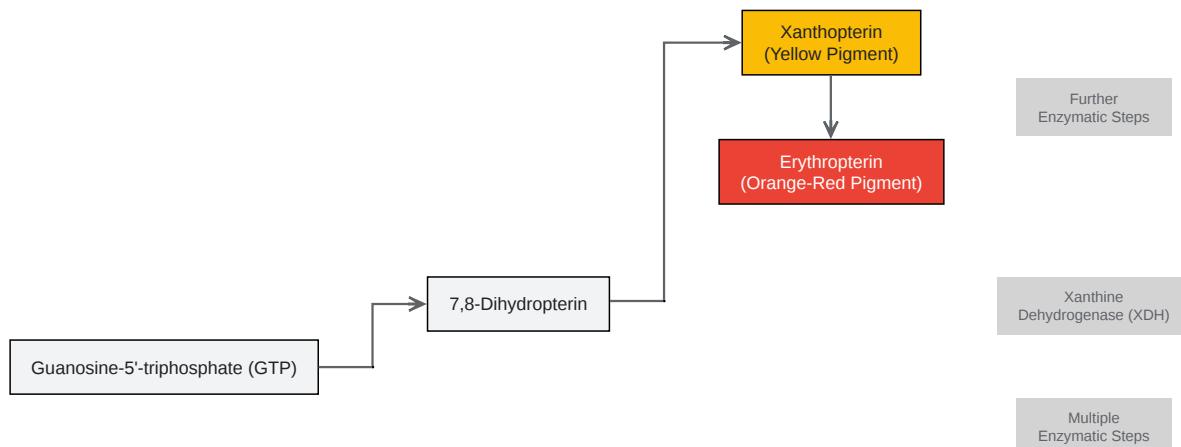
Modern research relies on advanced analytical techniques that offer high sensitivity and specificity for identifying and quantifying **Erythropterin** in complex biological samples.

Protocol: Quantification by Thin-Layer Chromatography (TLC) and Fluorometry

This method is suitable for quantifying pteridines from insect extracts.

- Sample Preparation: Prepare extracts from whole insect bodies or specific tissues (e.g., nymphs) in a suitable solvent system.
- Chromatographic Separation: Spot the extracts onto a cellulose TLC plate. Develop the chromatogram using an appropriate mobile phase to separate the different pteridine compounds based on their polarity.
- Identification: Identify the spot corresponding to **Erythropterin** by comparing its migration distance (R_f value) and fluorescence under UV light with that of a known **Erythropterin** standard.
- Elution: Scrape the identified **Erythropterin** spot from the TLC plate and elute the compound using a defined solvent.
- Quantification: Measure the fluorescence of the eluted sample using a fluorometer. For **Erythropterin**, typical excitation/emission wavelengths are 455/535 nm.[5] Quantify the concentration by comparing the fluorescence intensity against a standard curve prepared with known concentrations of **Erythropterin**.

Protocol: Identification by UHPLC-High-Resolution Mass Spectrometry (HRMS)


This protocol provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

- Sample Preparation: Extract pteridines from the biological material (e.g., whole embryos).
- Chromatography: Inject the extract into an Ultra-High-Performance Liquid Chromatography (UHPLC) system, often equipped with a Hydrophilic Interaction Liquid Chromatography (HILIC) column, to separate the components of the mixture.
- Mass Spectrometry: Eluted compounds are introduced into a high-resolution mass spectrometer. Acquire mass spectra in both full scan mode (to determine the accurate mass of the parent ion) and tandem MS mode (MS/MS).
- Identification: Confirm the presence of **Erythropterin** by matching the accurate mass of the detected parent ion with its theoretical exact mass (265.0447 Da) and by comparing its fragmentation pattern (MS/MS spectrum) with that of a reference standard or library data.[\[6\]](#)

Biosynthesis and Biological Role

Erythropterin is a product of the pteridine biosynthesis pathway, which originates from Guanosine-5'-triphosphate (GTP).[\[7\]](#) This pathway is responsible for producing a variety of pigments and essential cofactors in insects and other organisms.[\[3\]](#)[\[8\]](#) The "xanthopterin branch" of this pathway leads to the formation of yellow and orange pigments, including **Erythropterin**.[\[3\]](#) A key enzymatic step involves the conversion of 7,8-dihydropterin to xanthopterin, a direct precursor, which is catalyzed by the enzyme xanthine dehydrogenase (XDH).[\[3\]](#)[\[6\]](#)

The primary biological role of **Erythropterin** is as a pigment. It is a major contributor to the orange and red colors in many Hemiptera and Lepidoptera species.[\[6\]](#)[\[7\]](#) These colors often function as aposematic signals, warning potential predators of the insect's unpalatability or toxicity.[\[1\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Figure 1. Simplified Pteridine Biosynthesis Pathway to **Erythropterin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pteridine synthesis pathway and gene duplications in vertebrates [pfocr.wikipathways.org]
- 2. pnas.org [pnas.org]
- 3. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooption of the pteridine biosynthesis pathway underlies the diversification of embryonic colors in water striders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. eje.cz [eje.cz]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Erythropterin: A Technical Overview of its Chemical Structure, Properties, and Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12299411#what-is-the-chemical-structure-of-erythropterin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com